molecular formula C18H15N5O4S B2533568 N-(4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946337-39-9

N-(4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B2533568
CAS RN: 946337-39-9
M. Wt: 397.41
InChI Key: HKFYGAAWXWSJCN-UHFFFAOYSA-N
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Description

N-(4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H15N5O4S and its molecular weight is 397.41. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Disposition Studies

Research on compounds such as "SB-649868," a novel orexin 1 and 2 receptor antagonist, highlights the importance of understanding the metabolic fate and disposition of pharmaceutical compounds in humans. The study by Renzulli et al. (2011) elucidates the metabolic pathways, identifying principal metabolites and routes of elimination, which are critical for predicting drug safety and efficacy (Renzulli et al., 2011).

Toxicity and Safety Assessments

The evaluation of toxicity and safety is a pivotal aspect of the research applications of chemical compounds. For instance, the study of acrylamide's metabolism in humans by Fennell et al. (2005) provides insights into the toxicokinetics and potential health risks associated with exposure to environmental and dietary toxins. Such studies are vital for assessing the safety of chemicals, including potential therapeutic agents (Fennell et al., 2005).

Pharmacological Effects

Understanding the pharmacological effects of compounds, including receptor binding and physiological responses, is crucial for drug development. Research on compounds acting on specific receptors, such as GABA type A receptor partial agonists, sheds light on the therapeutic potential and mechanism of action of novel pharmaceutical agents. Shaffer et al. (2008) detailed the metabolism and disposition of such a compound, emphasizing the importance of receptor-targeted research in developing new treatments (Shaffer et al., 2008).

Human Exposure and Biomonitoring

Research on human exposure to carcinogenic compounds, such as heterocyclic amines in cooked meat, and the development of biomarkers for exposure assessment, is critical for public health. Studies by Sinha et al. (2000) and Vanhaecke et al. (2008) on dietary carcinogens and their metabolism by intestinal bacteria offer valuable insights into the risks associated with exposure to environmental and dietary toxins, highlighting the role of biomonitoring in risk assessment and the identification of potential carcinogenic compounds (Sinha et al., 2000); (Vanhaecke et al., 2008).

properties

IUPAC Name

N-[4-[2-(4-carbamoylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O4S/c19-16(26)10-1-4-12(5-2-10)21-15(25)7-13-9-28-18(22-13)23-17(27)11-3-6-14(24)20-8-11/h1-6,8-9H,7H2,(H2,19,26)(H,20,24)(H,21,25)(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFYGAAWXWSJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)CC2=CSC(=N2)NC(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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